molecular formula C20H26N2O2 B4221762 N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B4221762
M. Wt: 326.4 g/mol
InChI Key: GDRYSJVBGVKDKN-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a hydroxyphenyl group, and a phenylpropanamide backbone. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with phenylpropanoyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amide group can produce primary amines.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylmethanamide: Similar structure but with a methanamide group instead of a propanamide group.

    N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.

These compounds share similar functional groups but differ in their carbon chain length, which can influence their reactivity and applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields of research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-22(2)14-8-13-21-20(24)15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)23/h3-7,9-12,18,23H,8,13-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRYSJVBGVKDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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